molecular formula C12H9ClN2O2S B13052362 [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate

[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate

Cat. No.: B13052362
M. Wt: 280.73 g/mol
InChI Key: XVIYGCRGSJAXBD-UHFFFAOYSA-N
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Description

[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is a complex organic compound that features a thiazole ring and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-1,3-thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.

    4-Chlorobenzoate derivatives: These compounds have the chlorobenzoate moiety and can undergo similar substitution reactions.

Uniqueness

What sets [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate apart is its combination of the thiazole ring and chlorobenzoate moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

[2-imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate

InChI

InChI=1S/C12H9ClN2O2S/c13-9-3-1-8(2-4-9)12(16)17-7-10(14)11-15-5-6-18-11/h1-6,14H,7H2

InChI Key

XVIYGCRGSJAXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=N)C2=NC=CS2)Cl

Origin of Product

United States

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